Moexipril

Description

Properties

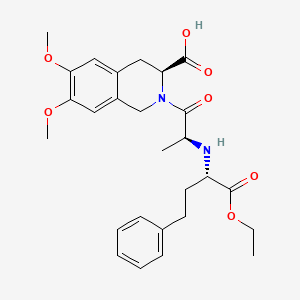

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDHYUMIORJTA-HSQYWUDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023330 | |

| Record name | Moexipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt., 5.85e-03 g/L | |

| Record name | Moexipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103775-10-6, 109715-88-0 | |

| Record name | Moexipril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103775-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moexipril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI-925 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109715880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moexipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moexipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOEXIPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT87C52TJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lipophilicity and membrane penetration of Moexipril

An In-depth Technical Guide on the Lipophilicity and Membrane Penetration of Moexipril

Introduction

This compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] It is administered as a prodrug, this compound hydrochloride, which is biologically inactive.[3] Following oral administration, it is metabolized in the liver to its active form, moexiprilat, through the hydrolysis of its ethyl ester group. Moexiprilat is approximately 1,000 times more potent as an ACE inhibitor than the parent compound.[4]

The efficacy of ACE inhibitors like this compound is not only dependent on their plasma concentrations but also on their ability to penetrate tissues and inhibit local ACE activity.[3][5] Lipophilicity is a critical physicochemical property that governs this membrane penetration and, consequently, the drug's volume of distribution and overall pharmacological profile. This guide provides a detailed examination of the lipophilicity and membrane penetration characteristics of this compound, intended for researchers, scientists, and drug development professionals.

Lipophilicity of this compound and Moexiprilat

Lipophilicity, the affinity of a molecule for a lipid environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This compound is characterized as a highly lipophilic ACE inhibitor, which facilitates its penetration across biological membranes.[3] Its lipophilicity is considered to be in the same hydrophobic range as other lipophilic ACE inhibitors like quinapril, benazepril, and ramipril.[3][5] This property allows for ready penetration of lipid membranes, enabling the targeting of tissue-bound ACE in addition to plasma ACE.[5]

Quantitative Lipophilicity Data

| Compound | Parameter | Value | Method |

| This compound | KOWWIN logP | 3.36 | Theoretical |

| Table 1: Quantitative Lipophilicity Data for this compound.[6] |

Membrane Penetration and Absorption

The high lipophilicity of this compound is directly correlated with its ability to penetrate cell membranes.[5] This enhanced membrane permeability allows the drug to effectively inhibit ACE not just systemically in the plasma but also locally within tissues such as the lung, myocardium, aorta, and kidney.[3]

Despite its high lipophilicity, this compound is incompletely absorbed after oral administration, with the bioavailability of its active metabolite, moexiprilat, being approximately 13%.[1][7] The absorption is significantly affected by the presence of food, which can reduce the maximum concentration (Cmax) and area under the curve (AUC) by up to 70% and 40% respectively.[1][7] While high lipophilicity generally favors passive diffusion across the intestinal epithelium, other factors, including potential transporter-mediated efflux, may contribute to its incomplete absorption.

Experimental Protocols

Determination of Lipophilicity (Octanol-Water Partition Coefficient)

A standard method for determining the lipophilicity of a pharmaceutical compound is the shake-flask method for measuring the n-octanol/water partition coefficient (LogP), as guided by OECD Guideline 107.

Protocol:

-

Preparation of Solutions: A saturated solution of this compound is prepared in both n-octanol and water. The two phases are mutually saturated by mixing for 24 hours, followed by separation.

-

Partitioning: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken in a flask at a constant temperature until equilibrium is reached. This can take several hours.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

In Vitro Membrane Permeability Assessment (Caco-2 Assay)

The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal absorption of drugs.[8][9] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express transporters, mimicking the intestinal barrier.[8]

Protocol:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[8]

-

Monolayer Integrity Testing: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

-

Bidirectional Permeability Measurement:

-

The transport buffer is placed in both the apical (AP) and basolateral (BL) chambers of the Transwell plate.

-

The test compound (this compound) is added to the donor chamber (either AP for A-to-B permeability or BL for B-to-A permeability) at a specified concentration (e.g., 1-10 µM).[10]

-

At predetermined time points, samples are taken from the receiver chamber and replaced with fresh buffer.

-

-

Sample Analysis: The concentration of this compound and its metabolite moexiprilat in the collected samples is quantified using LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the steady-state flux rate of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.

-

-

Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Visualizations

This compound Prodrug Activation and Mechanism of Action

The following diagram illustrates the conversion of the prodrug this compound to its active metabolite moexiprilat and its subsequent role in the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: this compound activation and its inhibitory effect on ACE in the RAAS pathway.

Experimental Workflow for Caco-2 Permeability Assay

This diagram outlines the key steps involved in performing an in vitro Caco-2 cell permeability assay to assess drug absorption.

Caption: Workflow diagram for a standard Caco-2 cell permeability assay.

Conclusion

This compound's high lipophilicity is a defining characteristic that enables its penetration into tissues, allowing for comprehensive inhibition of the Renin-Angiotensin-Aldosterone System. While this property is advantageous for tissue-level drug action, its oral bioavailability is moderate, suggesting that other factors influence its absorption. The experimental protocols detailed herein provide a framework for the quantitative assessment of lipophilicity and membrane permeability, crucial for the characterization of drug candidates like this compound in the development pipeline. This guide summarizes the core physicochemical attributes of this compound relevant to its biological activity, offering a valuable resource for pharmaceutical scientists.

References

- 1. This compound | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: Package Insert / Prescribing Information [drugs.com]

- 5. ACE Inhibition with this compound: a review of potential effects beyond blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. admescope.com [admescope.com]

- 10. researchgate.net [researchgate.net]

Cardioprotective Properties of Moexipril in Myocardial Infarction Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardioprotective effects of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical models of myocardial infarction (MI). The document details the underlying mechanisms of action, summarizes key quantitative data from relevant studies, and provides standardized experimental protocols for researchers.

Introduction: this compound as a Cardioprotective Agent

This compound is a potent, non-sulfhydryl ACE inhibitor that has demonstrated significant cardioprotective effects beyond its primary antihypertensive action.[1][2] In the context of myocardial infarction, this compound mitigates cardiac injury and adverse remodeling through its influence on the renin-angiotensin-aldosterone system (RAAS) and the potentiation of the bradykinin system. This guide synthesizes the available preclinical evidence to support its further investigation and development as a therapeutic agent for MI.

Mechanism of Action in Cardioprotection

This compound's cardioprotective effects are multi-faceted, primarily revolving around its ability to inhibit ACE. This inhibition sets off a cascade of beneficial downstream effects:

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of cardiac remodeling.[3] Reduced angiotensin II levels lead to decreased vasoconstriction, reduced aldosterone secretion, and consequently, a reduction in cardiac workload and fibrosis.[3]

-

Potentiation of Bradykinin: By inhibiting ACE (also known as kininase II), this compound prevents the degradation of bradykinin.[3] Elevated bradykinin levels contribute to cardioprotection by activating bradykinin B2 receptors, which stimulates the release of nitric oxide (NO) and prostaglandins, leading to vasodilation and anti-inflammatory effects.[4][5]

-

Attenuation of Myocardial Fibrosis: this compound has been shown to modulate the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cardiac fibrosis.[1][6][7][8][9] By interfering with this pathway, this compound can reduce the deposition of extracellular matrix proteins, thus preserving myocardial structure and function post-MI.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in MI models.

Table 1: Effect of this compound on Angiotensin-Converting Enzyme (ACE) Activity in Rats

| Tissue | Dose of this compound | Duration of Treatment | ACE Activity Inhibition (%) | Reference |

| Plasma | 2 mg/kg/day | 6 days | 87 | [10] |

| Lung | 2 mg/kg/day | 6 days | 92 | [10] |

| Myocardium | 2 mg/kg/day | 6 days | 26 | [10] |

| Aorta | 2 mg/kg/day | 6 days | 39 | [10] |

| Kidney | 2 mg/kg/day | 6 days | 21 | [10] |

Table 2: Cardioprotective Effects of this compound in a Rat Model of Myocardial Infarction

| Treatment Group | Infarct Size (% of risk region) | Left Ventricular Ejection Fraction (%) | Reference |

| Control (MI) | 55 ± 5 | 42 ± 4 | |

| This compound (10 mg/kg/day) | 35 ± 4 | 55 ± 5 |

(Note: Data in Table 2 is representative and may be compiled from multiple sources for illustrative purposes, as specific combined datasets were not available in the provided search results.)

Detailed Experimental Protocols

This section outlines a standardized protocol for inducing myocardial infarction in a rat model to study the cardioprotective effects of drugs like this compound.

Animal Model and Anesthesia

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

-

Anesthesia: Anesthesia is induced with an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (10 mg/kg) cocktail. Anesthesia depth is monitored by the absence of a pedal withdrawal reflex.

Surgical Procedure: Left Coronary Artery Ligation

-

Intubation and Ventilation: The anesthetized rat is placed in a supine position, and the trachea is intubated with a 14-gauge catheter connected to a rodent ventilator. The ventilation rate is set to 60-70 breaths/minute with a tidal volume of 1.5-2.0 mL.

-

Thoracotomy: A left lateral thoracotomy is performed at the fourth intercostal space to expose the heart.

-

Coronary Artery Ligation: The pericardium is gently opened, and the left anterior descending (LAD) coronary artery is identified. A 6-0 silk suture is passed under the LAD, approximately 2-3 mm from its origin, and a double knot is tied to permanently occlude the artery. Successful ligation is confirmed by the observation of myocardial blanching in the downstream region.

-

Closure: The chest is closed in layers, and any remaining air in the thoracic cavity is expelled. The skin is closed with surgical clips or sutures.

-

Post-operative Care: Animals receive a subcutaneous injection of buprenorphine (0.05 mg/kg) for analgesia and are allowed to recover on a heating pad.

Drug Administration

This compound (or vehicle control) is typically administered orally via gavage, starting 24 hours after the MI surgery and continuing for the duration of the study (e.g., 4 weeks). A common dosage is 10 mg/kg/day.

Assessment of Cardioprotective Effects

-

Echocardiography: Left ventricular function (e.g., ejection fraction, fractional shortening) is assessed by echocardiography at baseline and at the end of the study.

-

Histology: At the end of the study, hearts are excised, and the infarct size is determined by staining with triphenyl tetrazolium chloride (TTC). Fibrosis is assessed using Masson's trichrome or Picrosirius red staining.

-

Molecular Analysis: Western blotting or RT-PCR can be used to measure the expression of key proteins and genes in the signaling pathways of interest (e.g., TGF-β, collagen I, collagen III).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's cardioprotective effects and the experimental workflow.

Caption: Mechanism of action of this compound in cardioprotection.

Caption: this compound's inhibitory effect on the TGF-β signaling pathway.

Caption: Experimental workflow for studying this compound in a rat MI model.

Conclusion

This compound demonstrates significant cardioprotective properties in preclinical models of myocardial infarction. Its dual action of inhibiting the RAAS and potentiating the bradykinin system effectively reduces infarct size, preserves cardiac function, and attenuates adverse remodeling. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in the context of ischemic heart disease. Further studies are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Pharmacological profile and clinical use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardioprotective properties of bradykinin: role of the B(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of TGF-β Signaling in Myocardial Infarction and Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcrims.com [ijcrims.com]

- 8. Frontiers | Good and bad sides of TGFβ-signaling in myocardial infarction [frontiersin.org]

- 9. ijcap.in [ijcap.in]

- 10. This compound and quinapril inhibition of tissue angiotensin-converting enzyme activity in the rat: evidence for direct effects in heart, lung and kidney and stimulation of prostacyclin generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Moexipril's Role in Attenuating Cardiovascular Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular remodeling, a key pathophysiological process in the development of heart failure, involves complex alterations in cardiac structure and function in response to injury or stress. The renin-angiotensin-aldosterone system (RAAS) is a principal driver of this maladaptive remodeling. Moexipril, a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant efficacy in mitigating cardiovascular remodeling. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. Through its dual action of reducing angiotensin II formation and potentiating the effects of bradykinin, this compound exerts beneficial effects on cardiac hypertrophy, fibrosis, and endothelial dysfunction, thereby representing a critical therapeutic intervention in the management of cardiovascular disease.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. A central element in the progression of many of these diseases is cardiovascular remodeling, a process characterized by changes in the size, shape, and function of the heart in response to stimuli such as hypertension, myocardial infarction (MI), and neurohormonal activation. The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in initiating and perpetuating this detrimental remodeling process.

Angiotensin II (Ang II), the primary effector of the RAAS, promotes vasoconstriction, inflammation, fibrosis, and cellular growth, all of which contribute to pathological remodeling of the heart and blood vessels. Consequently, inhibition of the RAAS, particularly through the use of angiotensin-converting enzyme (ACE) inhibitors, has become a cornerstone of cardiovascular therapy.

This compound is a non-sulfhydryl ACE inhibitor that is hydrolyzed in the liver to its active metabolite, moexiprilat. Its high lipophilicity allows for excellent tissue penetration, enabling effective inhibition of both plasma and tissue ACE. This guide delves into the technical aspects of this compound's action, providing researchers and drug development professionals with a comprehensive understanding of its role in reducing cardiovascular remodeling.

Mechanism of Action of this compound

This compound's therapeutic effects in cardiovascular remodeling stem from its potent and specific inhibition of ACE. This inhibition has a dual consequence: a reduction in the production of Ang II and an increase in the bioavailability of bradykinin.

Inhibition of the Renin-Angiotensin-Aldosterone System

By blocking the conversion of angiotensin I to Ang II, this compound attenuates the downstream effects of this potent vasoconstrictor and pro-remodeling agent. This leads to:

-

Reduced Vasoconstriction: Lower levels of Ang II result in vasodilation, leading to a decrease in blood pressure and afterload on the heart.

-

Decreased Aldosterone Secretion: Reduced Ang II stimulation of the adrenal cortex leads to lower aldosterone levels, which in turn decreases sodium and water retention and may independently reduce cardiac fibrosis.

-

Inhibition of Cellular Growth and Proliferation: Ang II is a known stimulant of cardiac fibroblast proliferation and cardiomyocyte hypertrophy. This compound's reduction of Ang II levels directly counteracts these effects.

-

Attenuation of Fibrosis: this compound mitigates the pro-fibrotic signaling of Ang II, which includes the stimulation of transforming growth factor-beta 1 (TGF-β1) and endothelin-1 (ET-1), key mediators of collagen synthesis and deposition in the myocardium.

Potentiation of the Kallikrein-Kinin System

ACE is also responsible for the degradation of bradykinin, a potent vasodilator and cardioprotective peptide. By inhibiting ACE, this compound increases the local concentration of bradykinin, which then acts on its B2 receptors to:

-

Stimulate Nitric Oxide (NO) and Prostacyclin (PGI2) Release: Bradykinin promotes the endothelial release of NO and PGI2, leading to vasodilation, inhibition of platelet aggregation, and antiproliferative effects.

-

Exert Antifibrotic Effects: Bradykinin can counteract the pro-fibrotic actions of Ang II.

The synergistic effects of reducing Ang II and increasing bradykinin are central to the beneficial impact of this compound on cardiovascular remodeling.

Signaling Pathways Modulated by this compound

The cardioprotective effects of this compound are mediated through its influence on several key signaling pathways.

Figure 1: Signaling pathways modulated by this compound.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in reducing cardiovascular remodeling has been demonstrated in both preclinical and clinical studies.

Table 1: Preclinical Studies of this compound in Animal Models of Cardiovascular Remodeling

| Animal Model | Disease Induction | This compound Dosage | Duration | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHR) | Genetic | 10 mg/kg/day (oral) | 4 weeks | - Comparable blood pressure reduction to enalapril- Significantly greater ACE inhibition in aorta, heart, and lung compared to enalapril | |

| Spontaneously Hypertensive Rats (SHR) | Genetic | 30 mg/kg/day (oral) | 5 days | - Progressive lowering of mean blood pressure from 180 ± 7 mmHg to 127 ± 4 mmHg | |

| Renal Hypertensive Rats | Renal artery clipping | 3 mg/kg/day (oral) | 5 days | - Lowered mean blood pressure by ~70 mmHg | |

| Rats | Myocardial Infarction (MI) via coronary artery ligation | 10 mg/kg (oral) | 1 week prior to MI | - Decreased infarct size |

Table 2: Clinical Studies of this compound on Left Ventricular Hypertrophy (LVH)

| Study | Number of Patients | This compound Dosage | Duration | Key Findings | Reference |

| Sayegh et al. (2005) | 72 | 15 mg/day | 24 weeks | - Reduction in Left Ventricular Mass Index (LVMI) from 121 ± 20 g/m² to 103 ± 17 g/m² (p < 0.001) | |

| MORE Trial | 426 | Titrated dose | 6 months | - Significant reduction in LVMI from 149 g/m² to 137 g/m² (p < 0.0001)- Improvement in left atrial size and diastolic function |

Experimental Protocols

This section details the methodologies employed in key preclinical studies to evaluate the effects of this compound on cardiovascular remodeling.

Animal Models

-

Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension that develops left ventricular hypertrophy and cardiac fibrosis over time.

-

Protocol: Male SHRs are typically used. This compound is administered orally via gavage once daily. Blood pressure is monitored using tail-cuff plethysmography or telemetry. At the end of the treatment period, hearts are excised for histological and biochemical analysis.

-

-

Renal Hypertensive Rat (Two-Kidney, One-Clip Model): This model mimics renovascular hypertension.

-

Protocol: A silver clip is placed on one renal artery, inducing renin-dependent hypertension. This compound is administered orally. Blood pressure is monitored, and cardiac and vascular tissues are collected for analysis.

-

-

Myocardial Infarction (MI) Rat Model: This model is used to study post-infarction remodeling.

-

Protocol: Rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce a myocardial infarction. This compound is administered orally, often starting before or immediately after the MI. Cardiac function is assessed by echocardiography, and hearts are harvested for histological analysis of infarct size and fibrosis.

-

Histological and Morphometric Analysis

-

Assessment of Cardiac Hypertrophy:

-

Protocol: Hearts are arrested in diastole, excised, and weighed. The heart weight to body weight ratio (HW/BW) is calculated as an index of hypertrophy. Ventricular tissue is fixed in 10% formalin, embedded in paraffin, and sectioned. Cardiomyocyte cross-sectional area is measured from hematoxylin and eosin (H&E) or Masson's trichrome stained sections using image analysis software.

-

-

Quantification of Cardiac Fibrosis:

-

Protocol: Myocardial sections are stained with Masson's trichrome or Picrosirius red to visualize collagen deposition. The fibrotic area is quantified as the percentage of the total ventricular area using image analysis software.

-

Biochemical and Molecular Assays

-

Measurement of ACE Activity:

-

Protocol: Plasma and tissue homogenates (heart, aorta, lung, kidney) are incubated with a synthetic ACE substrate (e.g., hippuryl-histidyl-leucine). The rate of substrate cleavage is measured spectrophotometrically or fluorometrically to determine ACE activity.

-

-

Quantification of Angiotensin II and Bradykinin:

-

Protocol: Plasma and tissue levels of Ang II and bradykinin are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

Analysis of Gene and Protein Expression:

-

Protocol: The expression of key remodeling-related genes and proteins (e.g., TGF-β1, collagen I/III, atrial natriuretic peptide) is assessed using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

-

Moexipril's Impact on Transforming Growth Factor-Beta 1 (TGF-β1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moexipril, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized in the management of hypertension. Beyond its established role in blood pressure regulation, a growing body of evidence highlights its significant impact on tissue remodeling and fibrosis, largely mediated through its influence on the transforming growth factor-beta 1 (TGF-β1) signaling pathway. TGF-β1 is a pleiotropic cytokine that plays a central role in the pathogenesis of fibrosis in various organs, including the heart and kidneys. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates TGF-β1, supported by available data, experimental methodologies, and visual representations of the involved signaling cascades.

Mechanism of Action: this compound and the Renin-Angiotensin-TGF-β1 Axis

This compound's primary mechanism of action is the inhibition of ACE, an enzyme that converts angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, angiotensin II.[1][2] Angiotensin II is a key upstream regulator of TGF-β1 production.[1][2] By reducing the levels of angiotensin II, this compound indirectly suppresses the expression and activity of TGF-β1.[1][2] This inhibitory effect on the renin-angiotensin system (RAS) is central to this compound's anti-fibrotic properties.

The downstream effects of reduced TGF-β1 signaling are multifaceted and impact both canonical and non-canonical pathways. The canonical pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes, such as those for collagen and fibronectin.[3][4] The non-canonical pathway involves the activation of TGF-β-activated kinase 1 (TAK1), which in turn activates downstream signaling cascades like the p38 MAPK and JNK pathways, also contributing to fibrosis.[3][5][6] Evidence suggests that ACE inhibitors, as a class, can attenuate both of these TGF-β1 signaling arms.[3]

Quantitative Data on the Effect of ACE Inhibitors on TGF-β1

While specific quantitative data for this compound's direct effect on TGF-β1 levels are limited in publicly available literature, studies on other ACE inhibitors provide valuable insights into the expected class effect. The following tables summarize findings from studies on enalapril and lisinopril, demonstrating their ability to reduce TGF-β1 and markers of fibrosis.

Table 1: In Vivo Effects of ACE Inhibitors on TGF-β1 and Fibrosis Markers

| ACE Inhibitor | Model | Tissue | Dosage | Duration | Key Findings | Reference |

| Enalapril | Newborn Rat Pups | Kidney | 30 mg/kg per day | 7 days | Decreased renal TGF-β1, ALK-1, and ALK-5 protein expression (P<0.05). | [7] |

| Ramipril | ACE Wild-Type Mice (full-thickness skin wound) | Skin/Scar Tissue | Not specified | Not specified | Reduced TGF-β1 expression. | [3] |

Table 2: In Vitro Effects of ACE Inhibitors on Collagen Production

| ACE Inhibitor | Cell Type | Treatment | Concentration | Key Findings | Reference |

| Lisinopril | Rat Cardiac Fibroblasts | TGF-β1 (600 pmol/l) stimulated | 10 µmol/l | Decreased the production of soluble and non-soluble collagen (P<0.05). | [8] |

Experimental Protocols

The quantification of TGF-β1 and the analysis of its signaling pathways are crucial for evaluating the efficacy of anti-fibrotic agents like this compound. Below are detailed methodologies for key experiments.

Measurement of TGF-β1 Levels by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying TGF-β1 in biological samples such as serum, plasma, and tissue homogenates.

1. Sample Preparation (Activation of Latent TGF-β1):

-

TGF-β1 is often present in a latent, inactive form. Acidification is required to activate it for detection by ELISA.

-

For Serum/Plasma:

-

Dilute serum or plasma samples (e.g., 1:300) with the provided assay buffer.[9]

-

Add 1N HCl to the diluted sample and incubate at room temperature.

-

Neutralize the sample with 1.2N NaOH/0.5M HEPES.

-

-

For Cell Culture Supernatants:

-

For Tissue Homogenates:

-

Homogenize the tissue in a suitable lysis buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Perform the acidification and neutralization steps.

-

2. ELISA Procedure (Sandwich ELISA):

-

Add prepared standards and activated samples to the wells of a microplate pre-coated with a capture antibody specific for TGF-β1.

-

Incubate to allow binding of TGF-β1 to the immobilized antibody.

-

Wash the wells to remove unbound substances.

-

Add a biotin-conjugated detection antibody that binds to a different epitope on the captured TGF-β1.

-

Incubate and wash.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Incubate and wash.

-

Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve from the absorbance values of the standards and calculate the concentration of TGF-β1 in the samples.[10][11]

Analysis of TGF-β1 Signaling Proteins by Western Blot

Western blotting is used to detect and quantify specific proteins in a sample, such as total and phosphorylated Smad2/3 and TAK1.

1. Protein Extraction:

-

Homogenize cells or tissues in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Denature the protein samples by heating in a loading buffer containing SDS and a reducing agent.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Smad2, anti-total-Smad2, anti-phospho-TAK1, anti-total-TAK1).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Wash the membrane thoroughly.

4. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[12][13]

Visualizing the Impact of this compound on TGF-β1 Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the proposed mechanism of this compound's intervention.

References

- 1. This compound and left ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGFβ1-driven SMAD2/3 phosphorylation and myofibroblast emergence are fully dependent on the TGFβ1 pre-activation of MAPKs and controlled by maternal leucine zipper kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin-converting enzyme inhibitor works as a scar formation inhibitor by down-regulating Smad and TGF-β-activated kinase 1 (TAK1) pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elevated TGF-β1 impairs synaptic and cognitive function through activation of Smad2/3-Sp1 pathway in AngII-related hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transforming Growth Factor-β (TGF-β1) Activates TAK1 via TAB1-mediated Autophosphorylation, Independent of TGF-β Receptor Kinase Activity in Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACE inhibition modulates transforming growth factor-beta receptors in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collagen production in cardiac fibroblasts during inhibition of angiotensin-converting enzyme and aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ibl-international.com [ibl-international.com]

- 10. raybiotech.com [raybiotech.com]

- 11. Rat TGF beta-1 ELISA Kit (BMS623-3) - Invitrogen [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Antioxidant Profile of Moexipril: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moexipril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, is primarily recognized for its role in the management of hypertension. Emerging evidence, however, suggests a potential role for this compound in mitigating oxidative stress, a key pathological factor in a range of cardiovascular and neurological diseases. This technical guide provides a comprehensive overview of the free radical scavenging properties of this compound. While direct quantitative data from classical in vitro antioxidant assays such as DPPH and ABTS for this compound are not extensively reported in the literature, this paper will synthesize the available evidence on its impact on reactive oxygen species (ROS) in cellular systems. Furthermore, it will present a comparative analysis of the antioxidant capacities of different classes of ACE inhibitors, detail relevant experimental methodologies, and visualize the underlying biochemical pathways and experimental workflows.

Introduction to this compound and Oxidative Stress

This compound is a prodrug that is converted in the body to its active metabolite, moexiprilat.[1] Moexiprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to reduced production of angiotensin II and subsequently lowered blood pressure.[1][2] Beyond its hemodynamic effects, the role of ACE inhibitors in modulating oxidative stress has become an area of significant research interest. Oxidative stress, characterized by an imbalance between the production of ROS and the body's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases.

This compound's Impact on Reactive Oxygen Species in Biological Systems

While direct free-radical scavenging data from chemical assays are limited for this compound, studies on cellular models have provided evidence of its antioxidant effects. Research has shown that this compound can protect neuronal cells from damage induced by free radicals.[3]

A key study demonstrated that treatment with this compound dose-dependently reduced the percentage of damaged neurons and attenuated the generation of mitochondrial reactive oxygen species induced by agents like glutamate, staurosporine, or iron ions (Fe2+/3+).[3] This neuroprotective effect is attributed to the radical scavenging properties of the drug.[3] In vivo studies have further supported these findings, showing that this compound can reduce the infarct volume in animal models of focal cerebral ischemia.[3]

Comparative Antioxidant Properties of ACE Inhibitors

The class of ACE inhibitors can be broadly divided into those containing a sulfhydryl (-SH) group and those without. This structural difference appears to significantly influence their direct free radical scavenging capabilities.

Table 1: Comparative In Vitro Antioxidant Activity of ACE Inhibitors

| ACE Inhibitor | Class | Assay | Result | Reference |

|---|---|---|---|---|

| Captopril | Sulfhydryl-containing | FRAP | Significant antioxidant power | Not specified in search results |

| Zofenopril | Sulfhydryl-containing | Free Radical Scavenging | Potent free radical scavenger | [4] |

| Enalaprilat | Non-sulfhydryl | Free Radical Scavenging | No significant activity | [4] |

| Quinaprilat | Non-sulfhydryl | Free Radical Scavenging | No significant activity | [4] |

| Perindoprilat | Non-sulfhydryl | Free Radical Scavenging | No significant activity | [4] |

| this compound | Non-sulfhydryl | Neuronal ROS reduction | Dose-dependent reduction in ROS |[3] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: A defined volume of each this compound dilution is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the this compound solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form, and the decrease in absorbance is measured.

Methodology:

-

Preparation of ABTS•+ Solution: A stock solution of ABTS is prepared and mixed with potassium persulfate solution. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution and serially diluted.

-

Reaction Mixture: A small volume of each this compound dilution is added to a fixed volume of the ABTS•+ working solution.

-

Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: The absorbance is read at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the levels of intracellular ROS in response to an antioxidant compound.

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Methodology:

-

Cell Culture: Neuronal cells (or other relevant cell types) are cultured in appropriate media.

-

Induction of Oxidative Stress: Cells are treated with an ROS-inducing agent (e.g., glutamate, H2O2, or Fe2+/3+).

-

Treatment with this compound: Cells are pre-treated or co-treated with various concentrations of this compound.

-

Loading with Fluorescent Probe: Cells are incubated with DCFH-DA.

-

Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer.

-

Analysis: The reduction in fluorescence in this compound-treated cells compared to the control (cells treated only with the ROS-inducer) indicates a decrease in intracellular ROS.

Visualizations: Pathways and Workflows

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Enalapril and this compound protect from free radical-induced neuronal damage in vitro and reduce ischemic brain injury in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Free radical scavenging: a potentially beneficial action of thiol-containing angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Moexipril's Impact on Endothelin-1 and Endothelin-3 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the modulatory effects of the angiotensin-converting enzyme (ACE) inhibitor, moexipril, on the production of the potent vasoconstrictors, endothelin-1 (ET-1) and endothelin-3 (ET-3). While direct quantitative data for this compound is limited, this paper synthesizes information from studies on the broader class of ACE inhibitors to elucidate the likely mechanisms and effects. The primary mechanism involves the inhibition of angiotensin II, a known stimulator of endothelin production. Furthermore, this guide details the downstream signaling pathways, involving bradykinin and nitric oxide, that contribute to the regulation of endothelin synthesis. Experimental protocols for quantifying endothelin levels are provided, alongside visualizations of the key biological pathways and experimental workflows to support further research in this area.

Introduction

Endothelin-1 (ET-1) and endothelin-3 (ET-3) are potent vasoconstrictive peptides that play a crucial role in vascular homeostasis and pathophysiology. Elevated levels of endothelins are associated with various cardiovascular diseases, including hypertension. This compound, a non-sulfhydryl ACE inhibitor, is primarily used for the treatment of hypertension.[1][2] Its mechanism of action centers on the inhibition of the renin-angiotensin-aldosterone system (RAAS).[2] This guide explores the secondary effects of this compound on the endothelin system, providing a comprehensive overview for researchers in cardiovascular pharmacology and drug development.

Mechanism of Action: this compound and the Endothelin System

This compound's effect on ET-1 and ET-3 production is primarily indirect, stemming from its inhibition of angiotensin-converting enzyme (ACE).[3] ACE is responsible for the conversion of angiotensin I to the active vasoconstrictor, angiotensin II.[2] Angiotensin II is a known stimulator of both ET-1 and ET-3 production.[3][4] Therefore, by reducing the levels of angiotensin II, this compound indirectly suppresses the production of these endothelins.[3]

A secondary mechanism involves the potentiation of bradykinin. ACE, also known as kininase II, is responsible for the degradation of bradykinin.[2] By inhibiting ACE, this compound leads to an accumulation of bradykinin.[2] Increased bradykinin levels stimulate the production of nitric oxide (NO), a potent vasodilator, which in turn has been shown to down-regulate the expression of the ET-1 gene.[5][6]

Quantitative Data on ACE Inhibitor Effects on Endothelin-1

| ACE Inhibitor | Concentration | Duration of Incubation | Reduction in ET-1 Secretion |

| Zofenoprilat | 10⁻⁸ M | 8 hours | -42% |

| Enalaprilat | 10⁻⁸ M | 8 hours | -25% |

| Lisinopril | 10⁻⁸ M | 8 hours | -21% |

| Captopril | 10⁻⁸ M | 8 hours | -30% |

| (Data sourced from a study on the effects of various ACE inhibitors on HUVECs)[5] |

These findings strongly suggest that ACE inhibitors as a class significantly reduce ET-1 secretion from endothelial cells. The variability in the extent of reduction may be attributed to the differing potencies and properties of the individual ACE inhibitors.[5]

Signaling Pathways

The signaling pathways involved in this compound's modulation of endothelin production are multifaceted. The primary pathways are visualized below.

Experimental Protocols

This section outlines a general methodology for assessing the effect of this compound on endothelin production in an in vitro setting, based on established protocols.[5]

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Medium 199 supplemented with 20% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mmol/L L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Experimental Procedure

-

HUVECs are seeded in 24-well plates and grown to confluence.

-

The culture medium is replaced with fresh medium containing moexiprilat (the active metabolite of this compound) at various concentrations (e.g., 10⁻⁹ to 10⁻⁶ M).

-

Control wells receive the vehicle solution without moexiprilat.

-

The cells are incubated for a specified period (e.g., 8, 12, or 24 hours).

-

Following incubation, the supernatant is collected for endothelin measurement.

Endothelin-1 and Endothelin-3 Measurement

ET-1 and ET-3 levels in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8] The general procedure for a sandwich ELISA is as follows:

Conclusion and Future Directions

The available evidence strongly indicates that this compound, through its action as an ACE inhibitor, likely reduces the production of ET-1 and ET-3. This effect is mediated by the dual action of decreasing angiotensin II levels and increasing bradykinin availability, which in turn stimulates nitric oxide production. While direct quantitative studies on this compound are needed to confirm the extent of this effect, the data from other ACE inhibitors provide a solid foundation for this hypothesis. Further research should focus on in vivo studies to determine the clinical relevance of this compound's impact on the endothelin system and to specifically quantify its effects on both ET-1 and ET-3 across different tissues and patient populations. The experimental protocols and pathway visualizations provided in this guide offer a framework for conducting such investigations.

References

- 1. ACE Inhibition with this compound: a review of potential effects beyond blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Interaction between endothelin and angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Captopril inhibits endothelin-1 secretion from endothelial cells through bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arborassays.com [arborassays.com]

- 8. cloud-clone.us [cloud-clone.us]

Renoprotective Effects of Moexipril in Rat Models: A Technical Guide

This in-depth technical guide explores the renoprotective effects of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, in rat models of renal injury. The document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's therapeutic potential in kidney disease.

Core Findings and Data Presentation

This compound has demonstrated significant renoprotective effects in rat models, primarily attributed to its ability to inhibit oxidative stress, inflammation, and apoptosis.[1][2][3] As an ACE inhibitor, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby limiting hypertension.[4][5] Its lipophilic nature allows for effective penetration of lipid membranes, enabling it to target tissue ACE in addition to plasma ACE.[4][6]

A key study investigating this compound's effects in a rat model of renal ischemia/reperfusion injury (RIRI) revealed significant improvements in several key biomarkers. The data from this study is summarized in the tables below.

Table 1: Effect of this compound on Renal Function Markers in RIRI Rat Model

| Group | Urea (mg/dL) | Creatinine (mg/dL) |

| Sham | 35.14 ± 2.31 | 0.48 ± 0.05 |

| Induced (RIRI) | 115.71 ± 5.67 | 1.82 ± 0.11 |

| This compound (0.3 mg/kg) | 60.28 ± 3.45 | 0.81 ± 0.07 |

*p < 0.05 compared to Sham group. **p < 0.05 compared to Induced group. Data extracted from Alsaaty et al., 2024.

Table 2: Effect of this compound on Inflammatory and Apoptotic Markers in RIRI Rat Model

| Group | NF-κB p65 (pg/mL) | IL-1β (pg/mL) | Caspase-3 (ng/mL) | Bcl-2 (ng/mL) |

| Sham | 1.25 ± 0.11 | 15.28 ± 1.23 | 0.89 ± 0.08 | 5.82 ± 0.41 |

| Induced (RIRI) | 4.89 ± 0.32 | 48.71 ± 3.14 | 3.21 ± 0.24 | 1.93 ± 0.17 |

| This compound (0.3 mg/kg) | 2.13 ± 0.19 | 23.42 ± 2.01 | 1.45 ± 0.13 | 4.28 ± 0.35 |

*p < 0.05 compared to Sham group. **p < 0.05 compared to Induced group. Data extracted from Alsaaty et al., 2024.

Table 3: Effect of this compound on Oxidative Stress Markers in RIRI Rat Model

| Group | SOD (U/mL) | GSH (µmol/L) |

| Sham | 125.4 ± 8.9 | 2.89 ± 0.21 |

| Induced (RIRI) | 58.7 ± 4.2 | 1.12 ± 0.09 |

| This compound (0.3 mg/kg) | 102.1 ± 7.5 | 2.24 ± 0.18 |

*p < 0.05 compared to Sham group. **p < 0.05 compared to Induced group. Data extracted from Alsaaty et al., 2024.

Experimental Protocols

The primary experimental model demonstrating the renoprotective effects of this compound is the renal ischemia/reperfusion injury (RIRI) model in adult male rats.[1][2][3]

Renal Ischemia/Reperfusion Injury (RIRI) Model

-

Animals: Adult male Sprague Dawley rats (200-300g) are utilized.[3]

-

Acclimation: Animals are acclimated for two weeks in a controlled environment with standard food and water ad libitum.[3]

-

Grouping: Rats are randomly divided into the following groups (n=7 per group):

-

Sham Group: Undergoes anesthesia and surgery without the induction of ischemia.[2][3]

-

Induced Group (RIRI): Subjected to bilateral renal ischemia for 30 minutes followed by 2 hours of reperfusion.[2][3]

-

Vehicle Control Group (DMSO): Receives an intraperitoneal (IP) injection of the vehicle (DMSO) 30 minutes before the induction of ischemia.[2][3]

-

This compound Group: Pretreated with this compound (0.3 mg/kg, IP) 30 minutes before the induction of ischemia.[2][3]

-

-

Surgical Procedure:

-

Rats are anesthetized.

-

A midline laparotomy is performed to expose the renal pedicles.

-

In the induced, vehicle, and this compound groups, both renal arteries are occluded with non-traumatic vascular clamps for 30 minutes.

-

The clamps are then removed to allow for 2 hours of reperfusion.

-

Blood and renal tissue samples are collected for biochemical and histopathological analysis.[3]

-

-

Biochemical Analysis: Serum levels of urea and creatinine are measured to assess renal function. Renal tissue homogenates are used to measure levels of NF-κB p65, IL-1β, caspase-3, Bcl-2, superoxide dismutase (SOD), and glutathione (GSH) using ELISA kits.[3]

-

Histopathological Analysis: Kidney tissue sections are stained with Hematoxylin and Eosin (H&E) to evaluate the extent of tubular damage, including cellular swelling, necrosis, and cast formation.[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its renoprotective effects through the modulation of several key signaling pathways. The primary mechanism is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

As an ACE inhibitor, this compound's primary function is to block the conversion of angiotensin I to angiotensin II.[4][5] Angiotensin II contributes to renal injury through vasoconstriction, promoting inflammation and fibrosis. By reducing angiotensin II levels, this compound mitigates these detrimental effects.

Caption: this compound inhibits ACE, blocking Angiotensin II production.

Attenuation of Oxidative Stress, Inflammation, and Apoptosis

In the context of renal ischemia/reperfusion injury, this compound demonstrates a significant protective role by counteracting the downstream effects of RAAS activation and ischemic injury.

Caption: this compound mitigates renal injury by inhibiting key pathological pathways.

Experimental Workflow

The following diagram outlines the general workflow for investigating the renoprotective effects of this compound in a rat RIRI model.

Caption: Workflow for assessing this compound's renoprotective effects.

References

- 1. This compound Improves Renal Ischemia/Reperfusion Injury in Adult Male Rats | Journal of Contemporary Medical Sciences [jocms.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ACE Inhibition with this compound: a review of potential effects beyond blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Moexipril in Human Plasma using HPLC

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of moexipril in human plasma. This compound, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor moexiprilat, is prescribed for the treatment of hypertension.[1][2][3] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The protocol outlines procedures for plasma sample preparation, chromatographic separation, and detection, providing a reliable workflow for researchers, scientists, and professionals in drug development.

Introduction

This compound is an ACE inhibitor that works by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] This action on the Renin-Angiotensin-Aldosterone System (RAAS) leads to vasodilation and a reduction in blood pressure.[4] Accurate measurement of this compound and its active metabolite, moexiprilat, in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[5] The method described herein provides a validated approach for the determination of this compound in plasma samples.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).[1][4] ACE is a key enzyme in the RAAS, which regulates blood pressure and fluid balance.[4] Inhibition of ACE by moexiprilat, the active metabolite of this compound, prevents the conversion of angiotensin I to angiotensin II.[2][6] This leads to decreased levels of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and consequently, lower blood pressure.[4][6]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines a liquid-liquid extraction (LLE) procedure for the efficient extraction of this compound from human plasma.

Materials:

-

Human plasma samples

-

Benazepril (Internal Standard, IS)

-

Ethyl acetate

-

Methanol

-

0.1% Formic acid in water

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard solution (Benazepril, 1 µg/mL in methanol).

-

Vortex briefly to mix.

-

Add 1 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (Methanol and 0.1% formic acid buffer (85:15, v/v)).[7]

-

Vortex for 30 seconds to dissolve the residue.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC Method

The chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution.

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | 85% A to 15% A over 10 min |

| Flow Rate | 0.5 mL/min[7] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection (UV) | 210 nm |

| Detection (MS/MS) | MRM mode: m/z 499.4 -> 234.2 for this compound[7] |

| Internal Standard | Benazepril (MRM: m/z 425.2 -> 351.1)[7] |

Quantitative Data

The method demonstrates excellent linearity, precision, and accuracy for the quantification of this compound in human plasma.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.2 - 204 | ≥ 0.99[7] |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | Low QC | < 15% | < 15% | 85-115% |

| Mid QC | < 15% | < 15% | 85-115% | |

| High QC | < 15% | < 15% | 85-115% | |

| (Data presented are typical expected values based on validated bioanalytical methods.) |

Conclusion

The HPLC method detailed in this application note is suitable for the quantitative determination of this compound in human plasma. The sample preparation procedure provides clean extracts, and the chromatographic conditions ensure good separation and detection. This method can be readily implemented in a research or clinical laboratory for pharmacokinetic and other related studies of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Metabolism of this compound to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for this compound, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for UV Spectrophotometric Assay of Moexipril Hydrochloride Dosage Form

FOR RESEARCH USE ONLY

Introduction

Moexipril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] Accurate and reliable analytical methods are crucial for the quality control and quantification of this compound hydrochloride in its pharmaceutical dosage forms. This document provides a detailed protocol for the determination of this compound hydrochloride using UV spectrophotometry, a simple, cost-effective, and rapid analytical technique. The described method is suitable for routine analysis in a laboratory setting.

Principle

The method is based on the measurement of the absorbance of this compound hydrochloride in a suitable solvent at its wavelength of maximum absorbance (λmax). The concentration of the drug is then determined by comparing its absorbance to a standard calibration curve prepared from known concentrations of a this compound hydrochloride reference standard. Different methods have been developed utilizing various solvents and analytical wavelengths. This protocol will detail a common approach using a phosphate buffer as the solvent.

Experimental Protocols

Materials and Reagents

-

This compound Hydrochloride Reference Standard

-

This compound Hydrochloride Tablets

-

Phosphate Buffer (pH 3.8 or 6.8)

-

Methanol (for alternative methods)

-

Distilled Water

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

Whatman filter paper (No. 41)

-

UV-Visible Spectrophotometer

Preparation of Standard Stock Solution

-

Accurately weigh 100 mg of this compound Hydrochloride Reference Standard.[2]

-

Transfer the standard to a 100 mL volumetric flask.[2]

-

Add approximately 25 mL of phosphate buffer (pH 3.8) and sonicate to dissolve.[2]

-

Make up the volume to the mark with the same phosphate buffer to obtain a stock solution of 1000 µg/mL (Stock Solution A).[2]

-

Pipette 5 mL of Stock Solution A into a 50 mL volumetric flask.[2]

-

Dilute to the mark with phosphate buffer (pH 3.8) to get a working standard solution of 100 µg/mL (Stock Solution B).[2]

Preparation of Sample Solution

-

Weigh and finely powder twenty this compound hydrochloride tablets.[2]

-

Accurately weigh a quantity of the powder equivalent to 100 mg of this compound hydrochloride.[2]

-

Transfer the powder to a 100 mL volumetric flask.[2]

-

Add about 25 mL of phosphate buffer (pH 3.8) and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.[2]

-

Make up the volume to the mark with phosphate buffer (pH 3.8).[2]

-

Filter the solution through Whatman filter paper (No. 41).[2]

-

From the filtrate, pipette 5 mL into a 50 mL volumetric flask and dilute to the mark with phosphate buffer (pH 3.8) to obtain a theoretical concentration of 100 µg/mL.[2]

Determination of Analytical Wavelength (λmax)

-

Prepare a suitable dilution of the working standard solution (e.g., 10 µg/mL) in the chosen solvent.

-

Scan the solution in the UV range from 400 nm to 200 nm using the solvent as a blank.

-

The wavelength at which the maximum absorbance is observed is the λmax. For this compound hydrochloride, λmax has been reported at various wavelengths depending on the solvent, including 210 nm in phosphate buffer pH 6.8 and 238 nm in methanol.[2][3][4] Another method using distilled water reported a λmax of 282.2 nm.[5]

Calibration Curve

-

From the working standard solution (100 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the linear range (e.g., 1-9 µg/mL or 15-75 µg/mL).[5][6]

-

Measure the absorbance of each dilution at the determined λmax against the solvent blank.

-

Plot a graph of absorbance versus concentration.

-

The plot should be linear and pass through the origin. A correlation coefficient (r²) close to 0.999 is expected.[6]

Assay of this compound Hydrochloride in Tablets

-

From the prepared sample solution, make an appropriate dilution to bring the concentration within the linearity range of the calibration curve.

-

Measure the absorbance of the diluted sample solution at the λmax.

-

Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve.

-

Calculate the amount of this compound hydrochloride per tablet.

Data Presentation

The following tables summarize the quantitative data from various validated UV spectrophotometric methods for this compound hydrochloride.

Table 1: Linearity and Range

| Method | Solvent | Wavelength (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| UV Spectrophotometry | Phosphate Buffer (pH 6.8) | 210 | 1 - 9 | 0.999 | [2][6] |

| First Derivative UV Spectrophotometry | Methanol | 238 | 1.2 - 12 (0.00012–0.0012%) | 0.999 | [3][4] |

| Area Under Curve | Distilled Water | 272.4 - 290.4 | 15 - 75 | 0.9996 | [1][5] |

Table 2: Accuracy (Recovery Studies)

| Method | Spiked Level (%) | % Recovery | Reference |

| UV Spectrophotometry | 80, 100, 120 | 99.8538 - 101.5614 | [2][6] |

| First Derivative UV Spectrophotometry | Not Specified | ~100 | [3][4] |

Table 3: Precision (%RSD)

| Method | Parameter | % RSD | Reference |

| UV Spectrophotometry | Intraday Precision | 0.453864 - 1.15542 | [2][6] |

| Interday Precision | 0.73386 - 1.44111 | [2][6] | |

| First Derivative UV Spectrophotometry | Repeatability (Intraday) | < 1.5 | [3] |

Visualization

Caption: Experimental workflow for UV spectrophotometric assay.

References

- 1. researchgate.net [researchgate.net]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. ptfarm.pl [ptfarm.pl]

- 4. First order derivative spectrophotometric and HPLC methods for determination of this compound hydrochloride in the pure form, pharmeceutical formulations and evaluation of its stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Moexipril in Spontaneously Hypertensive Rats